6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline
Description
Properties
Molecular Formula |
C10H4ClF2NO2 |
|---|---|
Molecular Weight |
243.59 g/mol |
IUPAC Name |
6-chloro-2,2-difluoro-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C10H4ClF2NO2/c11-9-6-1-2-7-8(5(6)3-4-14-9)16-10(12,13)15-7/h1-4H |
InChI Key |
PQZGPVWECBRDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=NC=C3)Cl)OC(O2)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Isoquinoline Precursors
The synthesis often begins with bromination of a pre-functionalized isoquinoline scaffold. For example, N -bromosuccinimide (NBS) is employed under controlled conditions to introduce bromine at the 6-position of the isoquinoline core. This step is critical for subsequent cross-coupling reactions. Typical reaction conditions involve dichloromethane (DCM) as the solvent at 0–25°C, achieving yields of 70–85%.
Suzuki-Miyaura Cross-Coupling
The brominated intermediate undergoes Suzuki coupling with a difluorinated dioxole boronic acid derivative. Palladium catalysts such as Pd(dppf)Cl₂ are utilized in tetrahydrofuran (THF) or dioxane at 80–100°C. This step attaches the dioxolo[4,5-F] moiety, with yields ranging from 65% to 78%.
Key Reaction Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd(dppf)Cl₂ | Optimizes cost |
| Temperature | 80–100°C | Maximizes rate |
| Base | K₂CO₃ or Cs₂CO₃ | Enhances coupling efficiency |
Transition Metal-Catalyzed Cyclization Methods
Rhodium(III)-Mediated Annulation
Rhodium complexes enable the construction of the dioxolo[4,5-F] ring via C–H activation. A reported method uses [RhCp*Cl₂]₂ with hexafluoroisopropanol (HFIP) as a solvent, achieving cyclization at 120°C. This one-pot approach avoids pre-functionalization but requires stringent anhydrous conditions.
Copper-Catalyzed Domino Reactions
Copper(II) triflate catalyzes tandem Ullmann-type coupling and cyclization between 2-bromobenzaldehyde derivatives and aminopyridine precursors. This method produces the isoquinoline backbone in DMF at 120°C, yielding 58–96% depending on substituents.
Deprotection and Functional Group Modifications
Trimethylsilyl (TMS) Deprotection
After coupling, a TMS-protected intermediate is treated with hydrochloric acid in methanol to remove the protecting group. This step restores the free hydroxyl group necessary for dioxole formation, with yields exceeding 90%.
Difluoromethylation
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Suzuki Coupling | 65–78 | High | Moderate |
| Rh-Catalyzed Annulation | 58–96 | Moderate | High |
| Copper Domino Reaction | 58–96 | Low | Low |
The Suzuki route balances scalability and cost, making it preferred for industrial applications. Rhodium-mediated methods, while efficient, face challenges in catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds .
Scientific Research Applications
6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and functional differences between 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline and related compounds:
| Compound Name | Substituents/Ring System | Applications/Source | Key Differences |
|---|---|---|---|
| This compound | Cl (C6), 2,2-F₂, [1,3]dioxolo[4,5-F] fused ring | Not explicitly stated (inferred synthetic) | Unique Cl and F substitution pattern |
| Canadine (Compound 1, [1]) | 9,10-dimethoxy, tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | Natural product (purchased commercially) | Methoxy groups, saturated ring system |
| 10-Fluoro-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride ([2]) | F (C10), dihydroisoquinoline chloride | Synthetic (methodology focus) | Fluorine at C10, cationic chloride form |
| Dihydroberberine hydrochloride ([5]) | 9,10-dimethoxy, dihydro-[1,3]dioxolo[4,5-g]isoquinoline | Natural product derivative (Fluka) | Methoxy groups, partial saturation |
| 6-(Propan-2-yl)-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline ([6]) | Propan-2-yl (C6), tetrahydro ring | Supplier-listed (AC1MBKX4) | Alkyl substituent, saturated core |
| 2,2-Difluoro-5H-[1,3]dioxolo[4,5-F]isoindol-7-one derivatives ([4]) | Difluoro, isoindolone core | Pesticidal (Syngenta patent) | Isoindolone vs. isoquinoline backbone |
Functional and Application-Based Comparisons
- Pharmacological Potential: Canadine and dihydroberberine are natural alkaloids with documented roles in traditional medicine, likely due to their methoxy-substituted aromatic systems .
- Agrochemical Use: The patent-pending 2,2-difluoro isoindolone derivatives ([4]) highlight the importance of fluorine in pesticidal activity, suggesting that this compound could similarly serve as a precursor for agrochemicals.
- Synthetic Accessibility: Fluorinated and chlorinated isoquinolines often require specialized synthetic routes. For example, the 10-fluoro derivative ([2]) was synthesized via multi-step protocols, while dihydroberberine ([5]) is commercially sourced, reflecting differences in availability and complexity.
Research Findings and Trends
- Structural Activity Relationships (SAR): Halogenation: Fluorine and chlorine atoms improve metabolic stability and membrane permeability in drug design. The dual halogenation in the target compound may offer synergistic advantages over mono-halogenated analogs like the 10-fluoro derivative .
- Analytical Characterization : Common techniques include NMR for structural verification and HPLC for purity assessment (>95% in dihydroberberine) , which are likely applicable to the target compound.
Biological Activity
6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C9H5ClF2N2O2
- Molecular Weight : 232.60 g/mol
- CAS Number : Not explicitly available but related compounds have been cataloged under similar identifiers.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit broad-spectrum antimicrobial activity. For instance:
- Mechanism : The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis.
- Efficacy : In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Anticancer Activity
Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation:
- Target : Glycogen Synthase Kinase 3β (GSK-3β) has been identified as a target in cancer therapy.
- IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 35 nM to over 2000 nM depending on the specific modifications and the cancer cell line tested .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy:
- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Studies : Experimental models have shown reduced inflammation markers in treated groups compared to controls.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition of Staphylococcus aureus at MIC values comparable to standard antibiotics. |
| Study B | Anticancer | Demonstrated a reduction in proliferation of colon cancer cells with an IC50 of 35 nM. |
| Study C | Anti-inflammatory | Reported a decrease in TNF-alpha levels in animal models treated with the compound. |
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- Signal Transduction Modulation : The compound could affect signaling pathways that regulate inflammation and immune responses.
Q & A
Q. What are the established synthetic routes for 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline, and what key reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step strategies, such as:
- Aldehyde-Isoquinoline Cyclization : Reacting substituted aldehydes with tetrahydroisoquinoline derivatives under acidic conditions, followed by halogenation (e.g., Cl/F introduction via electrophilic substitution or nucleophilic displacement). Silica gel chromatography (hexanes/EtOAc gradients) is critical for purification .
- Copper-Catalyzed Azidation/Aza-Wittig Condensation : Sequential azidation and cyclization steps using Cu(I) catalysts to assemble the isoquinoline core. Yields (~82%) depend on stoichiometric control of reagents like alkenyl boronic esters .
- Rhodium-Catalyzed C-H Activation : Direct functionalization of preformed dioxolo-isoquinoline scaffolds. Optimizing ligand choice (e.g., phosphine ligands) and reaction temperature (80–120°C) improves regioselectivity .
Q. Table 1: Synthetic Methods Comparison
| Reference | Method | Key Reagents/Conditions | Yield |
|---|---|---|---|
| Aldehyde cyclization | Silica gel chromatography | 38% | |
| Copper-catalyzed azidation | EtOAc/hexanes eluent, 1.3 equiv. | 82% | |
| Rhodium C-H activation | Rh catalyst, 120°C | 56–82% |
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Key diagnostic features include:
- ¹H NMR : Distinct aromatic proton signals (δ 7.3–9.3 ppm for isoquinoline protons) and dioxole methylene groups (δ 5.8–6.2 ppm). Chlorine and fluorine substituents deshield adjacent protons .
- ¹³C NMR : Resonances at δ 145–155 ppm for oxygenated carbons (dioxole ring) and δ 110–120 ppm for halogenated aromatic carbons .
- HRMS : Molecular ion peaks (e.g., m/z 230.1181 for C₁₄H₁₆O₂N) confirm molecular formula. Isotopic patterns (³⁵Cl/³⁷Cl) validate halogen presence .
Q. Table 2: Representative Spectral Data
Advanced Research Questions
Q. What strategies enable functionalization of the isoquinoline ring via transition metal-catalyzed C-H activation?
Methodological Answer:
- Directed C-H Bond Activation : Use directing groups (e.g., pyridine, carbonyl) to regioselectively functionalize C-5 or C-8 positions. Rhodium catalysts (e.g., [Cp*RhCl₂]₂) with oxidizing agents (AgSbF₆) enhance efficiency .
- Halogen Exchange Reactions : Replace chlorine at C-6 with other halogens (e.g., iodine via Finkelstein reaction) to modify electronic properties. CuCl₂/HCl mixtures facilitate selective displacement .
Q. How do structural modifications affect biological activity in dioxolo-isoquinoline analogs?
Methodological Answer:
- Pesticidal Activity : Syngenta patents show that 2,2-difluoro-dioxolo-isoindole derivatives exhibit insecticidal properties. Analogous substitutions (e.g., Cl at C-6) may enhance target binding to insect acetylcholinesterase .
- Alkaloid Mimicry : Natural analogs like tetrahydrocoptisine (CAS 4312-32-7) bind opioid receptors. Introducing methoxy groups (e.g., C-4) could modulate receptor affinity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in NMR data for halogenated dioxolo-isoquinolines?
Methodological Answer:
- Solvent/Concentration Effects : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆), as shifts vary by solvent polarity. For example, aromatic protons in CDCl₃ appear upfield compared to DMSO .
- Dynamic Proton Exchange : Fluorine atoms may cause splitting via coupling (²J₆-F ~10–15 Hz). Use ¹⁹F-decoupled NMR or 2D-COSY to assign overlapping signals .
- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguity in substituent positions. Hydrogen bonding patterns (e.g., O–H⋯O dimers) confirm molecular packing .
Q. Key Recommendations for Researchers
- Prioritize Rhodium- or Copper-catalyzed methods for scalable synthesis.
- Use HRMS alongside 2D-NMR (HSQC, HMBC) for unambiguous structural confirmation.
- Explore fluorine’s electronic effects on bioactivity through comparative SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
